molecular formula C12H13Br B8298016 7-(2-bromoethyl)-2-methyl-1H-indene

7-(2-bromoethyl)-2-methyl-1H-indene

Cat. No.: B8298016
M. Wt: 237.13 g/mol
InChI Key: KJIJZWDACOBEOF-UHFFFAOYSA-N
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Description

7-(2-bromoethyl)-2-methyl-1H-indene is a useful research compound. Its molecular formula is C12H13Br and its molecular weight is 237.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

7-(2-bromoethyl)-2-methyl-1H-indene

InChI

InChI=1S/C12H13Br/c1-9-7-11-4-2-3-10(5-6-13)12(11)8-9/h2-4,7H,5-6,8H2,1H3

InChI Key

KJIJZWDACOBEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a hot (110° C.) solution of 12.0 g (44.6 mmol) of 4-(2-bromoethyl)-1-methoxy-2-methylindane in 200 ml of toluene 1.0 g of TsOH was added. This mixture was refluxed with Dean-Stark trap for 10 minutes and then passed through 5 cm layer of silica gel 60 (40-63 μm). The silica gel layer was additionally washed by 500 ml of toluene. The combined organic extract was evaporated to dryness. The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes). Yield 10.2 g (97%) of a ca. 1 to 1.5 mixture of 4- and 7-(2-bromoethyl)-2-methyl-1H-indenes. Anal. calc. for C12H13Br: C, 60.78; H, 5.53. Found: C, 60.66; H, 5.46. 1H NMR (CDCl3): δ 6.92-7.31 (m, 6H, 5,6,7-H and 4,5,6-H of minor and major isomers, respectively), 6.60 (m, 1H, 3-H in indenyl of minor isomer), 6.51 (m, 1H, 3-H in indenyl of major isomer), 3.62 (m, 2H, CH2Br of major isomer), 3.57 (m, 2H, CH2Br of minor isomer), 3.32 (br.s, 2H, 1,1′-H in indenyl of minor isomer), 3.28 (br.s, 2H, 1,1′-H in indenyl of major isomer), 3.27 (m, 2H, CH2CH2Br of minor isomer), 3.23 (m, 2H, CH2CH2Br of major isomer), 2.19 (m, 3H, 2-Me in indenyl of minor isomer), 2.18 (m, 3H, 2-Me in indenyl of major isomer).
Name
4-(2-bromoethyl)-1-methoxy-2-methylindane
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
4- and 7-(2-bromoethyl)-2-methyl-1H-indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.30 g (10 mmol) of 2-methyl-1H-indene in 90 ml of ether 4.0 ml of 2.5 M (10 mmol) n-BuLi in hexanes was added at 0° C. This mixture was stirred for 2 h at room temperature, and then a solution of 2.23 g (10 mmol) of 7-(bromomethyl)-2-methyl-1H-indene in 15 ml of THF was added dropwise at vigorous stirring for 10 min at −80° C. The resulting mixture was stirred for 12 h at room temperature, and then 1 ml of water was added. This mixture was evaporated to dryness, and 100 ml of water was added. The crude product was extracted with 3×50 ml of dichloromethane. The combined organic extract was dried over Na2SO4 and evaporated to dryness. The product was isolated by flash chromatography using a short column with Silica Gel 60 (40-63 um, d 60 mm, l 70 mm; eluent: hexanes. Yield 2.50 g (92%) of 2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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